molecular formula C23H24N2O6 B11235779 methyl 1-(2-{[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate

methyl 1-(2-{[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate

Cat. No.: B11235779
M. Wt: 424.4 g/mol
InChI Key: QSHYUHRCFWJTSU-UHFFFAOYSA-N
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Description

Methyl 1-(2-{[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-{[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-{[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Methanol, ethanol, dichloromethane

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of methyl 1-(2-{[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and benzodioxepin-containing molecules, such as:

Uniqueness

Methyl 1-(2-{[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H24N2O6

Molecular Weight

424.4 g/mol

IUPAC Name

methyl 1-[2-[(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methylamino]-2-oxoethyl]indole-3-carboxylate

InChI

InChI=1S/C23H24N2O6/c1-28-19-11-21-20(30-8-5-9-31-21)10-15(19)12-24-22(26)14-25-13-17(23(27)29-2)16-6-3-4-7-18(16)25/h3-4,6-7,10-11,13H,5,8-9,12,14H2,1-2H3,(H,24,26)

InChI Key

QSHYUHRCFWJTSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1CNC(=O)CN3C=C(C4=CC=CC=C43)C(=O)OC)OCCCO2

Origin of Product

United States

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